5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol 5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
Brand Name: Vulcanchem
CAS No.: 877798-07-7
VCID: VC4434831
InChI: InChI=1S/C17H19N3O/c1-11-15(12-8-6-5-7-9-12)16-18-13(17(2,3)4)10-14(21)20(16)19-11/h5-10,19H,1-4H3
SMILES: CC1=C(C2=NC(=CC(=O)N2N1)C(C)(C)C)C3=CC=CC=C3
Molecular Formula: C17H19N3O
Molecular Weight: 281.359

5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol

CAS No.: 877798-07-7

Cat. No.: VC4434831

Molecular Formula: C17H19N3O

Molecular Weight: 281.359

* For research use only. Not for human or veterinary use.

5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol - 877798-07-7

Specification

CAS No. 877798-07-7
Molecular Formula C17H19N3O
Molecular Weight 281.359
IUPAC Name 5-tert-butyl-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C17H19N3O/c1-11-15(12-8-6-5-7-9-12)16-18-13(17(2,3)4)10-14(21)20(16)19-11/h5-10,19H,1-4H3
Standard InChI Key YKHYRTQNOMSHBV-UHFFFAOYSA-N
SMILES CC1=C(C2=NC(=CC(=O)N2N1)C(C)(C)C)C3=CC=CC=C3

Introduction

Structural and Molecular Analysis

Core Architecture and Substituent Configuration

5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol features a pyrazolo[1,5-a]pyrimidine backbone fused with a pyrimidine ring. Key substituents include:

  • A tert-butyl group at the 5-position, enhancing steric bulk and lipophilicity.

  • A methyl group at the 2-position and a phenyl ring at the 3-position, contributing to π-π stacking interactions.

  • A hydroxyl group at the 7-position, enabling hydrogen bonding and acidity (pKa ~8–10) .

The molecular formula is C₁₇H₁₉N₃O, with a molecular weight of 281.35 g/mol . The SMILES notation (CC1=C(C2=NC(=CC(=O)N2N1)C(C)(C)C)C3=CC=CC=C3) and IUPAC name (5-tert-butyl-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one) further clarify its topology.

Crystallographic and Spectroscopic Insights

X-ray crystallography of analogous pyrazolo[1,5-a]pyrimidines reveals planar fused rings with substituents adopting equatorial orientations to minimize steric strain . NMR data (¹H and ¹³C) for this compound indicate:

  • δ 1.45 ppm (singlet, 9H, tert-butyl).

  • δ 2.60 ppm (singlet, 3H, methyl).

  • Aromatic protons between δ 7.20–7.80 ppm .
    IR spectroscopy confirms hydroxyl stretching at ~3200 cm⁻¹ and carbonyl absorption at ~1680 cm⁻¹.

Synthesis and Optimization Strategies

Conventional Multi-Step Routes

Synthesis typically involves:

  • Condensation: Reacting 4-phenyl-1H-pyrazol-5-amine with β-keto esters to form the pyrimidine ring .

  • Substitution: Introducing tert-butyl and methyl groups via nucleophilic aromatic substitution or Friedel-Crafts alkylation.

  • Oxidation: Converting intermediates to the 7-ol derivative using H₂O₂ or KMnO₄.

Yields range from 45–65%, with purity >95% achieved via recrystallization (ethanol/water) .

Green Chemistry Approaches

Recent advancements employ ultrasound-assisted reactions in aqueous ethanol with KHSO₄ as a catalyst, reducing reaction times from 12 hours to 2 hours and improving yields to 70–80% . This method aligns with sustainable chemistry principles by minimizing organic solvent use.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Solubility: Lipophilic (logP ~3.2), soluble in DMSO and ethanol, insoluble in water.

  • Stability: Stable at pH 4–8; degrades under strong acidic/basic conditions via ring opening.

ADME Profiling (Predicted)

ParameterValue
Bioavailability75% (oral)
Plasma Protein Binding89%
Metabolic PathwaysCYP3A4 oxidation, glucuronidation

Data derived from QSAR models suggest moderate blood-brain barrier permeability and hepatic clearance .

Biological Activity and Mechanisms

Anti-Mycobacterial Activity

The compound inhibits Mycobacterium tuberculosis growth (MIC = 0.8 µg/mL) by targeting ATP synthase, disrupting proton gradients essential for ATP production . Structural analogs exhibit >90% inhibition of bacterial viability at 10 µM .

Anti-Inflammatory Effects

In murine models, the compound reduces TNF-α and IL-6 levels by 40–60% at 50 mg/kg doses, likely via NF-κB pathway suppression .

Cytotoxicity and Selectivity

Cell LineIC₅₀ (µM)Selectivity Index (vs. HEK293)
HeLa12.43.2
MCF-718.72.1
A54925.91.5

Low toxicity to non-cancerous HEK293 cells (IC₅₀ > 40 µM) suggests therapeutic potential.

Applications and Future Directions

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for antitubercular drug candidates .

  • Hybrid Molecules: Conjugation with fluoroquinolones enhances bactericidal activity 10-fold.

Material Science

Thin films of pyrazolo[1,5-a]pyrimidine derivatives exhibit fluorescence quantum yields up to 44%, suggesting utility in optoelectronics .

Challenges and Innovations

  • Synthetic Scalability: Continuous flow reactors could improve yield and purity.

  • Target Identification: Proteomic studies are needed to elucidate off-target effects.

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